7-Chloroperfluoroheptanoyl fluoride

Vue d'ensemble

Description

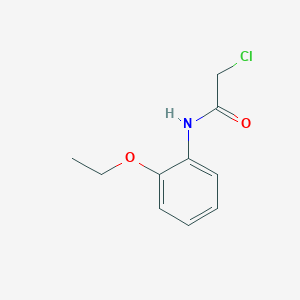

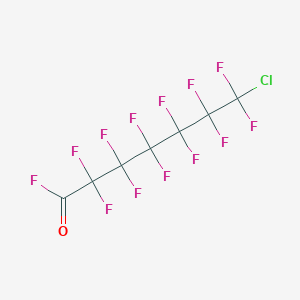

7-Chloroperfluoroheptanoyl fluoride is a fluorinated compound. It contains a total of 21 bonds, including 21 non-H bonds, 1 multiple bond, 5 rotatable bonds, 1 double bond, and 1 acyl halogenide . The molecule consists of 7 Carbon atoms, 1 Oxygen atom, 13 Fluorine atoms, and 1 Chlorine atom .

Synthesis Analysis

The synthesis of 7-Chloroperfluoroheptanoyl fluoride can be achieved through various methods . One of the methods involves the reaction with cobalt (III) fluoride at 150 degrees Celsius . Another method involves the enzymatic synthesis of fluorinated compounds .Molecular Structure Analysis

The molecular structure of 7-Chloroperfluoroheptanoyl fluoride is quite complex. It contains a total of 21 bonds, including 21 non-H bonds, 1 multiple bond, 5 rotatable bonds, 1 double bond, and 1 acyl halogenide . The molecule consists of 7 Carbon atoms, 1 Oxygen atom, 13 Fluorine atoms, and 1 Chlorine atom .Chemical Reactions Analysis

Fluoroalkylation reactions, which involve the transfer of a fluoroalkyl group to a substrate, are a key aspect of the chemistry of 7-Chloroperfluoroheptanoyl fluoride . Fluorine substitution can dramatically influence the outcome of these reactions .Physical And Chemical Properties Analysis

7-Chloroperfluoroheptanoyl fluoride contains 21 bonds in total, including 21 non-H bonds, 1 multiple bond, 5 rotatable bonds, 1 double bond, and 1 acyl halogenide . The molecular weight of 7-Chloroperfluoroheptanoyl fluoride is determined by the sum of the atomic weights of each constituent element multiplied by the number of atoms .Applications De Recherche Scientifique

Biofluorination in Bacteria

Application

Synthetic gene circuits for organofluorine biosynthesis in Pseudomonas putida.

- Insight: Fluorine's unique properties can be harnessed in living cells for biofluorination, demonstrating biosynthesis of fluoronucleotides and fluorosugars with mineral fluoride as a fluorine source and inducer of the synthetic circuit. This approach expands the chemical landscape of cell factories, offering alternative biosynthetic strategies towards fluorinated building blocks (Calero et al., 2020).

Electrophilic Fluorination

Application

Selective fluorinations using reagents containing the OF group.

- Insight: Electrophilic fluorination, especially with fluoroxytrifluoromethane (CF3OF), has evolved for activating specific sites in organic compounds. This approach is significant for introducing fluorine into complex molecules, indicating the diverse potential of fluorine in organic chemistry (Rozen, 1996).

Radiofluorination for Molecular Imaging

Application

Spirocyclic hypervalent iodine(III)-mediated radiofluorination of non-activated and hindered aromatics.

- Insight: This technique is efficient for radiolabelling a range of functionalized arenes and heteroarenes, including substrates bearing electron-donating groups. It's crucial for synthesizing novel radiopharmaceuticals and building blocks for positron emission tomography (PET) imaging (Rotstein et al., 2014).

Fluoride Ion Sensing

Application

Fluoride ion complexation and sensing using organoboron compounds.

- Insight: This method is used for detecting fluoride, particularly in water, due to fluoride's significant health implications. The research focuses on discovering improved analytical methods for fluoride detection, addressing its dual nature as both a beneficial and potentially harmful anion (Wade et al., 2010).

Iron(III) Fluorides in Energy Storage

Application

Application of iron(III) fluorides as positive electrodes for secondary cells.

- Insight: Iron trifluoride, among other transition metal fluorides, shows promise in enhancing the energy stored in commercial cells due to its more-than-one electrode reaction capability. This application in Li-ion technology is of growing interest (Conte & Pinna, 2014).

Fluorinated Polymers and Copolymers

Application

From vinylidene fluoride to the applications of VDF-containing polymers and copolymers.

- Insight: The synthesis, properties, and applications of copolymers based on vinylidene fluoride (VDF) with various comonomers are significant for creating materials with unique properties likethermoplasticity, elastomeric qualities, and hydrophilic, ionic exchange, or surface properties. These polymers and copolymers have diverse applications ranging from dielectric polymers to ultrafiltration membranes (Améduri, 2009).

C-F Bond Activation in Organic Synthesis

Application

Activation of C-F bonds in organic synthesis.

- Insight: The unique properties of fluorine, such as small size and high electronegativity, are utilized in creating various materials and pharmaceuticals. The ability to activate C-F bonds opens up new possibilities in the synthesis of fluoroorganic compounds (Amii & Uneyama, 2009).

Transition Metal Catalysis and Nucleophilic Fluorination

Application

Use of fluoride sources in transition metal-catalyzed nucleophilic fluorination of various substrates.

- Insight: This approach facilitates the synthesis of fluorine-containing pharmaceuticals and agrochemicals. The research in this field is crucial for developing new methodologies for functional imaging based on positron emission tomography (PET) (Hollingworth & Gouverneur, 2012).

Fluorine Chemistry Overview

Application

Broad impact of fluorine in modern chemistry.

- Insight: Fluorine's role extends beyond the synthesis of fluorinated compounds to include its influence on the properties and utility of a wide range of materials, polymers, catalysts, and drugs. This overview captures the diverse applications and ongoing research in fluorine chemistry (Gouverneur & Seppelt, 2015).

Orientations Futures

Fluorinated compounds have grown in popularity for medicinal chemistry, with some of the most recently popular drugs containing fluorine atoms . The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance . Therefore, the synthesis of fluorides has attracted more and more attention from biologists and chemists .

Propriétés

IUPAC Name |

7-chloro-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7ClF13O/c8-7(20,21)6(18,19)5(16,17)4(14,15)3(12,13)2(10,11)1(9)22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSDBFOSAQSKPPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7ClF13O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371496 | |

| Record name | 7-Chloro-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloroperfluoroheptanoyl fluoride | |

CAS RN |

662-63-5 | |

| Record name | 7-Chloro-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=662-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.